molecular formula C18H14N2O5 B3056366 Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- CAS No. 708263-68-7

Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-

Cat. No. B3056366
CAS RN: 708263-68-7
M. Wt: 338.3 g/mol
InChI Key: WGTQMDIOPUYGIF-UHFFFAOYSA-N
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Description

Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl-] is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of glycine, an amino acid that plays a crucial role in various physiological processes in the human body. The synthesis method of Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl-] involves several steps, including the reaction of phthalic anhydride with glycine and the subsequent reaction with phenoxyacetic acid. The resulting compound has been shown to have significant biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Plant Stress Resistance

Glycine betaine and proline are significant organic osmolytes in plants, accumulating in response to environmental stresses like drought, salinity, extreme temperatures, and UV radiation. Their roles in enhancing enzyme and membrane integrity, along with mediating osmotic adjustment under stress conditions, are pivotal. However, their actual functions in plant osmotolerance are still debated. Research indicates that exogenous application of these compounds can significantly improve growth and crop yield under environmental stresses, although the most effective concentrations and application methods need further exploration (Ashraf & Foolad, 2007).

Metabolism in Wheat Leaves

Glycine plays a central role in the metabolism of simple organic acids and amino acids in wheat leaves, acting as a precursor for serine. The metabolism of glycine to sugars and its involvement in the glyoxylate-serine pathway, where serine is a key intermediate, highlights its importance in plant biochemistry (Wang & Burris, 1963).

Sleep Quality Improvement

Glycine significantly improves subjective sleep quality in individuals with insomniac tendencies. It increases plasma and cerebrospinal fluid glycine concentrations and induces a significant decrease in the core body temperature, associated with increased cutaneous blood flow. These effects may be mechanisms underlying glycine's influence on sleep (Bannai & Kawai, 2012).

Blood Pressure Regulation

Glycine is found to protect against oxidative stress in various pathological situations and is required for the biosynthesis of structural proteins like elastin. It has a potential protective effect against high blood pressure, possibly due to its role in reducing the generation of free radicals and increasing the availability of nitric oxide, as well as its involvement in critical metabolic pathways (Hafidi, Pérez, & Baños, 2006).

Anti-inflammatory and Immunomodulatory Effects

Glycine exhibits anti-inflammatory, immunomodulatory, and cytoprotective effects. It protects against various forms of stress and injury, including shock, ischemia/reperfusion injury, and liver and renal toxicants. Glycine acts on inflammatory cells to suppress the activation of transcription factors and the formation of free radicals and inflammatory cytokines. It also stabilizes the plasma membrane potential and blocks the opening of non-specific pores in the plasma membrane, leading to necrotic cell death (Zhong et al., 2003).

properties

IUPAC Name

2-[(4-hydroxy-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-15(22)10-20-18(24)16-17(23)14-7-6-13(8-11(14)9-19-16)25-12-4-2-1-3-5-12/h1-9,23H,10H2,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTQMDIOPUYGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=CN=C(C(=C3C=C2)O)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472297
Record name Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-

CAS RN

708263-68-7
Record name Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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